Enantioselectivity in Chemoenzymatic Synthesis: (R) vs. (S) Configuration for JNT-517 Intermediate Production
The (R)-enantiomer of 1-cyclopropylpiperidin-3-amine is the required stereochemical configuration for synthesizing the SLC6A19 inhibitor JNT-517 (repinatrabit), a Phase 3 clinical candidate for phenylketonuria [1]. An engineered imine reductase double mutant M203A/S241L was developed to produce the (R)-enantiomer directly via asymmetric reductive amination, improving enantiomeric excess from 87% to >99% ee for the (R)-configuration, while also achieving a 38% increase in catalytic efficiency (kcat/Km) compared to the parent enzyme [1]. The ZIF-8-immobilized biocatalyst retained >80% conversion after 5 reuse cycles with a space-time yield of 4.7 g g⁻¹ h⁻¹ in batch operations, demonstrating process-scale viability specifically for the (R)-enantiomer [1]. No comparable biocatalytic route has been reported for the (S)-enantiomer (CAS 1218683-48-7) in the context of any clinical-stage drug intermediate .
| Evidence Dimension | Enantiomeric excess of imine reductase-catalyzed synthesis |
|---|---|
| Target Compound Data | >99% ee (R)-configuration achieved with engineered IRED mutant M203A/S241L |
| Comparator Or Baseline | Parent enzyme IR-G36-M5: 87% ee for (R)-configuration; (S)-enantiomer (CAS 1218683-48-7): no reported biocatalytic route for clinical-stage intermediate |
| Quantified Difference | 12 percentage point improvement in ee (87% → >99%); 38% increase in catalytic efficiency; (S)-enantiomer lacks validated synthetic route to any clinical candidate |
| Conditions | Asymmetric reductive amination of prochiral ketone with cyclopropylamine using engineered imine reductase in batch biocatalysis |
Why This Matters
Procurement of the correct (R)-enantiomer is essential for JNT-517 manufacturing; substitution with (S)-enantiomer or racemate would yield an inactive or suboptimal drug substance, as the stereochemistry is integral to the downstream pharmacophore.
- [1] Engineering and immobilization of imine reductase enable chemoenzymatic synthesis of SLC6A19 inhibitor JNT-517. Bioresource Technology, Volume 440, January 2026, 133403. View Source
